![molecular formula C14H18ClN B2753724 1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride CAS No. 153396-03-3](/img/structure/B2753724.png)
1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride
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Description
“1-(3-Phenylprop-2-yn-1-yl)piperidine” is a chemical compound with the molecular formula C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .
Synthesis Analysis
The synthesis of compounds similar to “1-(3-Phenylprop-2-yn-1-yl)piperidine” has been reported in the literature. For instance, aurones, which are structurally related, are commonly synthesized from 2’-hydroxychalcones, benzofuran-3(2H)-ones, and 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones . The reactions typically involve electrophiles, nucleophiles, and reduction reactions .Molecular Structure Analysis
The molecular structure of “1-(3-Phenylprop-2-yn-1-yl)piperidine” consists of a piperidine ring attached to a phenylprop-2-yn-1-yl group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Biological Properties
Researchers have synthesized derivatives of phencyclidine, a compound structurally similar to "1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride," to explore their analgesic effects and potential for treating acute and phasic pain (Ahmadi & Mahmoudi, 2005). The study demonstrated the necessity of aromatic and piperidine rings for desirable biological activity.
Antidepressant and Antianxiety Activities
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities, indicating the potential therapeutic applications of structurally related compounds (Kumar et al., 2017).
Antibacterial Activity
Compounds containing the piperidine moiety, including those structurally related to "1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride," have been synthesized and evaluated for their antibacterial activity, showcasing the versatility of piperidine derivatives in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
Studies on the inhibition of ADP-induced aggregation of blood platelets by derivatives of piperidine highlight the potential application of these compounds in preventing thrombotic diseases. Specific derivatives were found to inhibit platelet aggregation, demonstrating their medicinal significance (Grisar et al., 1976).
Antimicrobial and Antioxidant Activities
The synthesis and biological evaluation of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, involving piperidine as a catalyst, have indicated antimicrobial and antioxidant activities. These findings suggest the importance of piperidine derivatives in developing new antimicrobial and antioxidant agents (Hatzade et al., 2008).
properties
IUPAC Name |
1-(3-phenylprop-2-ynyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,8-9H,2,5-6,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOJHHIVNXREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Phenylprop-2-yn-1-yl)piperidine hydrochloride |
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